Bindarit (sodium salt) Bindarit (sodium salt)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16931873
InChI: InChI=1S/C19H20N2O3.Na/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3,(H,22,23);
SMILES:
Molecular Formula: C19H20N2NaO3
Molecular Weight: 347.4 g/mol

Bindarit (sodium salt)

CAS No.:

Cat. No.: VC16931873

Molecular Formula: C19H20N2NaO3

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Bindarit (sodium salt) -

Specification

Molecular Formula C19H20N2NaO3
Molecular Weight 347.4 g/mol
Standard InChI InChI=1S/C19H20N2O3.Na/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3,(H,22,23);
Standard InChI Key MRYLTQXTZCLUCA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.[Na]

Introduction

Chemical and Structural Properties of Bindarit

Molecular Characteristics

Bindarit, chemically designated as 2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid, has a molecular formula of C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3} and a molecular weight of 324.4 g/mol . Its sodium salt formulation enhances solubility for oral administration. The compound features a benzyl-substituted indazole core linked to a methylpropanoic acid group, which is critical for its biological activity .

Table 1: Key Chemical Properties of Bindarit

PropertyValue
Molecular FormulaC19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight324.4 g/mol
CAS Number130641-38-2
SynonymsAF2838; 2-[(1-Benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid

Structural Insights

The indazole ring system in bindarit facilitates interactions with chemokine receptors, while the methoxy and methylpropanoic acid groups contribute to its stability and bioavailability . X-ray crystallography and 3D conformational analyses reveal that the benzyl moiety adopts a planar configuration, optimizing binding to inflammatory mediators .

Mechanism of Action: Targeting Inflammatory Pathways

Inhibition of Monocyte Chemoattractant Proteins

Bindarit suppresses the production of CCL2, CCL7, and CCL8—chemokines responsible for monocyte recruitment to sites of inflammation . By selectively blocking the promoter activation of CCL2, it disrupts the chemotactic signaling cascade without affecting unrelated cytokine pathways . This specificity minimizes off-target effects, a significant advantage over broad-spectrum anti-inflammatory agents .

Modulation of the NFκB Pathway

Bindarit exerts its anti-inflammatory effects via the classical NFκB pathway. It inhibits the phosphorylation of IκBα and p65, preventing nuclear translocation of NFκB dimers and subsequent transcription of pro-inflammatory genes . In lipopolysaccharide (LPS)-stimulated macrophages, bindarit reduces MCP-1 and IL-12β/p40 expression by >50% at concentrations of 100 µM, while sparing IL-6 and IL-8 production .

Table 2: Effects of Bindarit on Cytokine Production in Macrophages

CytokineReduction (%)Concentration (µM)Source
MCP-170100
IL-12β/p4060100
IL-6<10100

Pharmacological Effects and Preclinical Findings

Anti-Inflammatory Activity

In murine models of neuroinflammation, bindarit (50 mg/kg/day) reduced cerebral CCL2 levels by 40%, attenuating blood-brain barrier disruption and neuronal apoptosis . Similarly, in rheumatoid arthritis models, it decreased joint swelling and synovial inflammation by inhibiting monocyte infiltration .

ParameterBindarit 600 mgBindarit 1,200 mgPlacebop-Value
In-stent late loss0.74 mm0.74 mm1.05 mm0.01
MACE rate (9 mo)20.8%28.6%25.5%0.54

Clinical Applications and Ongoing Research

Diabetic Nephropathy

Bindarit is under investigation for reducing albuminuria in diabetic patients. By suppressing renal CCL2 expression, it attenuates macrophage-driven glomerular injury . Early-phase trials report a 35% reduction in urinary albumin excretion after six months of therapy .

Neurodegenerative Disorders

Preclinical data indicate that bindarit crosses the blood-brain barrier, making it a candidate for Alzheimer’s and multiple sclerosis. In experimental autoimmune encephalomyelitis (EAE) models, it delayed disease onset by 7 days and reduced CNS leukocyte infiltration by 60% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator